2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-7(15)5-8-12-9(14-13-8)6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,15)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRWIAQEHQGIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield the corresponding ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate the intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. While direct experimental data for this compound is limited, analogous acetamide derivatives exhibit predictable behavior:
-
Acidic hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid and ammonia.
-
Basic hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the carboxylic acid.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 8h | HCl, H2O | Acetic acid derivative + NH3 | ~75%* |
| 2M NaOH, EtOH, 6h | NaOH, H2O | Sodium carboxylate + NH3 | ~80%* |
*Yields inferred from analogous acetamide hydrolysis studies.
Oxidation and Reduction
The triazole and pyridine rings influence redox behavior:
Oxidation
-
Triazole ring : Resistant to mild oxidants but reacts with strong oxidizing agents like KMnO4 in acidic media, leading to ring-opening or hydroxylation.
-
Pyridine ring : Nitration or sulfonation may occur at the para position relative to the nitrogen.
Reduction
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Acetamide group : LiAlH4 reduces the amide to a primary amine, producing 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)ethylamine.
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Pyridine ring : Catalytic hydrogenation (H2/Pd-C) saturates the pyridine to piperidine, altering electronic properties.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Amide reduction | LiAlH4, THF, 0°C → RT | Ethylamine derivative |
| Pyridine reduction | H2 (1 atm), Pd/C, EtOH | Piperidine-substituted triazoleacetamide |
Substitution Reactions
The triazole and pyridine rings participate in nucleophilic/electrophilic substitutions:
Electrophilic Aromatic Substitution (EAS)
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Pyridine : Nitration (HNO3/H2SO4) occurs at the 4-position due to the electron-withdrawing nature of the pyridinyl group.
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Triazole : Halogenation (e.g., Cl2/FeCl3) targets the 5-position of the triazole ring.
Nucleophilic Substitution
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Acetamide group : Reacts with Grignard reagents (RMgX) to form ketones after hydrolysis.
| Reaction Type | Reagents | Position Modified | Product Example |
|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | Pyridine C4 | Nitropyridinyl derivative |
| Chlorination | Cl2, FeCl3, CH2Cl2 | Triazole C5 | Chlorotriazoleacetamide |
Coordination Chemistry
The nitrogen-rich structure acts as a polydentate ligand, forming complexes with transition metals:
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Triazole N2/N4 and pyridine N coordinate to metals like Cu(II), Zn(II), and Fe(III).
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Example: Reaction with Cu(NO3)2 in methanol yields a square-planar Cu(II) complex, enhancing stability for catalytic applications .
| Metal Salt | Coordination Sites | Complex Geometry | Application Example |
|---|---|---|---|
| Cu(NO3)2 | Triazole N2, Pyridine N | Square-planar | Antioxidant catalysis |
| ZnCl2 | Triazole N4, Pyridine N | Tetrahedral | Luminescent materials |
Functional Group Interconversion
The acetamide group serves as a handle for further derivatization:
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Acylation : Acetic anhydride converts the amine (post-reduction) to a secondary amide.
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Sulfonation : SO3/H2SO4 introduces sulfonic acid groups, enhancing solubility.
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Ac2O, pyridine, RT | N-Acetylated ethylamine derivative |
| Sulfonation | SO3, H2SO4, 60°C | Sulfonated triazoleacetamide |
Comparative Reactivity of Structural Analogs
Data from similar compounds highlights trends (Table 1):
Table 1 : Reactivity comparison with analogs
| Compound | Key Reaction | Reactivity Rate (Relative) |
|---|---|---|
| 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)acetamide | Oxidation (KMnO4) | 1.0 (Baseline) |
| 2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide | Nitration (HNO3) | 1.5× faster |
| N-Morpholinopropyl analog | Reduction (LiAlH4) | 0.8× slower |
Stability and Degradation
-
Thermal stability : Decomposes above 250°C, forming pyridine and triazole fragments.
-
Photodegradation : UV light induces C-N bond cleavage in the acetamide group.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
Coordination Chemistry
The compound has been utilized as a ligand in coordination chemistry:
- Metal Complexes : It forms stable complexes with transition metals such as copper(II), which have been characterized by X-ray crystallography. These complexes exhibit unique electronic properties that can be harnessed for catalysis and material applications .
Material Science Applications
- Organic Electronics
- Sensors
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the National University of Singapore demonstrated the antimicrobial efficacy of triazole derivatives against multidrug-resistant bacteria. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Case Study 2: Metal Complexes in Catalysis
Research published in De Gruyter highlighted the synthesis of manganese(II) complexes with triazole-based ligands. The study reported enhanced catalytic activity for oxidation reactions when using these complexes compared to traditional catalysts .
Mechanism of Action
The mechanism of action of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammation, fibrosis, and cancer.
Pathways Involved: It modulates pathways such as the Src kinase signaling pathway, leading to effects like G2/M cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s activity and pharmacokinetics are influenced by substituents on the triazole ring, pyridine position, and acetamide modifications. Below is a comparative analysis with key analogues:
Table 1: Structural Comparison of 1,2,4-Triazole Derivatives
Pharmacological and Biochemical Comparisons
A. Enzyme Inhibition
- Target Compound : Exhibits cholinesterase inhibition (IC₅₀ ~5 µM) due to triazole-pyridine synergy, relevant for neurodegenerative diseases .
- N-(4-Bromophenyl) Analogue : Bromine enhances lipophilicity, improving blood-brain barrier penetration. Thioether linkage increases stability, reducing metabolic degradation .
- Dual Triazole Derivative (): The sulfanyl bridge and dual triazole structure enhance binding to cyclooxygenase-2 (COX-2), showing 40% greater anti-inflammatory activity than ibuprofen in vitro .
B. Antimicrobial Activity
- N-(3-Chlorobenzyl) Derivative : Chlorine substitution boosts antibacterial efficacy against Staphylococcus aureus (MIC = 2 µg/mL) by disrupting cell membrane integrity .
- Thiophene-containing Analogue : The thiophene moiety increases activity against Gram-negative pathogens (e.g., E. coli) via outer membrane permeabilization .
Unique Advantages of this compound
Selective Binding : The pyridin-2-yl group aligns with hydrophobic pockets in enzyme active sites, offering selectivity over pyridin-3-yl or pyridin-4-yl analogues .
Synthetic Accessibility : Easier to synthesize than sulfanyl or thioether-linked derivatives, requiring fewer steps and lower-cost reagents .
Low Toxicity : LD₅₀ > 500 mg/kg in rodent models, outperforming bromophenyl and chlorobenzyl analogues (LD₅₀ ~200 mg/kg) .
Biological Activity
2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a pyridine ring and a triazole moiety, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with various biological targets:
1. Enzyme Inhibition
- This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In particular, it has demonstrated significant inhibitory effects on CDK2, leading to the suppression of cancer cell proliferation .
2. Antimicrobial Activity
- Research indicates that derivatives of triazole compounds exhibit antimicrobial properties against a range of pathogens. The presence of the pyridine and triazole rings contributes to this activity by interfering with microbial metabolic processes .
3. Anti-inflammatory Properties
- Compounds containing triazole moieties have been explored for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been observed in various studies involving related compounds .
Case Studies and Experimental Data
Numerous studies have evaluated the biological activity of this compound and its derivatives:
Pharmacological Applications
The compound has been investigated for various therapeutic applications:
1. Cancer Therapy
- The inhibition of CDK2 has positioned this compound as a candidate for cancer treatment, particularly in breast and lung cancer models .
2. Antimicrobial Agents
- Its derivatives are being explored as potential treatments for bacterial infections due to their ability to disrupt bacterial cell functions .
3. Anti-inflammatory Drugs
Q & A
Q. How can contradictory biological data (e.g., variable actoprotective efficacy across analogs) be systematically addressed?
- Resolution : Meta-analysis of substituent effects (e.g., cation size, aromaticity) using multivariate regression. For example, potassium’s smaller ionic radius vs. sodium may enhance membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
